Cholecystokinin Octapeptide (1-6) (desulfated)

Vue d'ensemble

Description

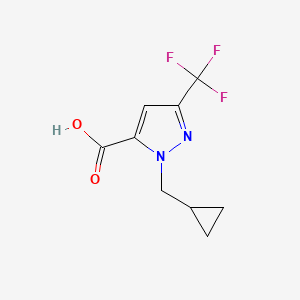

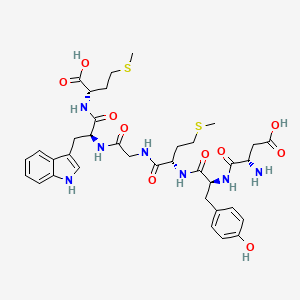

Cholecystokinin Octapeptide (1-6) (desulfated), also known as CCK-8 (1-6) (desulfated), is a peptide with the sequence Asp-Tyr-Met-Gly-Trp-Met . It has a molecular weight of 801.94 and a molecular formula of C36H47N7O10S2 .

Molecular Structure Analysis

The molecular structure of Cholecystokinin Octapeptide (1-6) (desulfated) is represented by the formula C36H47N7O10S2 . This indicates that the molecule is composed of 36 carbon atoms, 47 hydrogen atoms, 7 nitrogen atoms, 10 oxygen atoms, and 2 sulfur atoms .Applications De Recherche Scientifique

Gastric Secretion and Acid Secretion

Cholecystokinin octapeptide (CCK-8), and its desulfated form, have been studied for their effects on gastric secretion. For instance, Gadacz and Way (1972) found that desulfated CCK-8 evoked similar maximal rates of acid secretion from Heidenhain pouches in dogs as pentagastrin, a known stimulator of gastric acid secretion (Gadacz & Way, 1972).

Effect on Food Intake

Inui et al. (1989) explored the effects of desulfated CCK-8 on food intake in dogs, demonstrating that it had a significant effect on satiety, albeit less potent than the sulfated form (Inui et al., 1989).

Neuromodulation and Dopamine Binding

Murphy and Schuster (1982) found that desulfated CCK-8 affects the binding sites for dopamine in rat striatal homogenates, indicating a possible regulatory role in dopamine systems (Murphy & Schuster, 1982).

Biliary Excretion and Metabolism

Gores, Miller, and LaRusso (1986) showed that desulfated CCK-8 is extracted by the liver and appears in bile in completely metabolized forms, shedding light on its hepatic processing (Gores, Miller, & LaRusso, 1986).

Muscular Effects

D'Amato, Stamford, and Bennett (1990) studied the motor effects of CCK-8 on human isolated alimentary muscle, finding that it induces contraction in various muscular tissues (D'Amato, Stamford, & Bennett, 1990).

Inhibitory Neuronal Effects

Morin et al. (1983) investigated the effects of CCK8 on neurons in the nucleus tractus solitarius, finding an inhibitory effect on spike discharges, including those related to respiration (Morin et al., 1983).

Mécanisme D'action

Target of Action

Cholecystokinin Octapeptide (1-6) (desulfated), also known as L-Methionine, L-alpha-aspartyl-L-tyrosyl-L-methionylglycyl-L-tryptophyl-, is a synthetic desulfated octapeptide of cholecystokinin (CCK) . CCK acts both as a hormone and a neurotransmitter and is found in the gastrointestinal system and the central nervous system .

Mode of Action

It is known that cck acts as a satiety peptide that inhibits food intake . This suggests that Cholecystokinin Octapeptide (1-6) (desulfated) may interact with its targets to regulate food intake.

Result of Action

Given its role as a satiety peptide, it is likely that its action results in decreased food intake .

Analyse Biochimique

Biochemical Properties

Cholecystokinin Octapeptide (1-6) (desulfated) interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to bind to cholecystokinin receptors, which are G-protein coupled receptors found in the gastrointestinal tract and the central nervous system. This binding can activate or inhibit various signaling pathways, depending on the context. The peptide can also interact with enzymes involved in its degradation, such as peptidases, which break down the peptide into smaller fragments .

Cellular Effects

Cholecystokinin Octapeptide (1-6) (desulfated) has significant effects on various cell types and cellular processes. In the gastrointestinal tract, it can stimulate the release of digestive enzymes from the pancreas and bile from the gallbladder, aiding in digestion. In the central nervous system, it can influence neurotransmitter release and modulate appetite and satiety signals. The peptide can also affect cell signaling pathways, gene expression, and cellular metabolism by binding to its receptors and activating downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of Cholecystokinin Octapeptide (1-6) (desulfated) involves its binding to cholecystokinin receptors, which triggers a series of intracellular events. Upon binding, the receptor undergoes a conformational change that activates G-proteins, leading to the activation or inhibition of various downstream effectors, such as adenylate cyclase or phospholipase C. This can result in changes in cyclic AMP levels, calcium mobilization, and activation of protein kinase pathways, ultimately affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cholecystokinin Octapeptide (1-6) (desulfated) can change over time due to its stability and degradation. The peptide is relatively stable when stored under appropriate conditions, such as low temperatures and protection from light and moisture. It can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that the peptide can have sustained effects on cellular function, but these effects may diminish as the peptide degrades .

Dosage Effects in Animal Models

The effects of Cholecystokinin Octapeptide (1-6) (desulfated) can vary with different dosages in animal models. At low doses, the peptide can stimulate digestive enzyme release and modulate appetite without causing adverse effects. At higher doses, it can lead to toxic effects, such as gastrointestinal distress or altered neurotransmitter levels. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

Cholecystokinin Octapeptide (1-6) (desulfated) is involved in various metabolic pathways, primarily related to digestion and appetite regulation. It interacts with enzymes such as peptidases that degrade the peptide into smaller fragments, which can then be further metabolized or excreted. The peptide can also influence metabolic flux by modulating the release of digestive enzymes and bile, affecting nutrient absorption and metabolism .

Transport and Distribution

Within cells and tissues, Cholecystokinin Octapeptide (1-6) (desulfated) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the peptide’s localization and accumulation in different tissues. For example, in the gastrointestinal tract, the peptide can be transported to the pancreas and gallbladder, where it exerts its effects on enzyme and bile release .

Subcellular Localization

The subcellular localization of Cholecystokinin Octapeptide (1-6) (desulfated) can influence its activity and function. The peptide may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the plasma membrane to interact with its receptors or be transported to intracellular vesicles for degradation .

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O10S2/c1-54-13-11-26(41-34(50)28(15-20-7-9-22(44)10-8-20)43-32(48)24(37)17-31(46)47)33(49)39-19-30(45)40-29(35(51)42-27(36(52)53)12-14-55-2)16-21-18-38-25-6-4-3-5-23(21)25/h3-10,18,24,26-29,38,44H,11-17,19,37H2,1-2H3,(H,39,49)(H,40,45)(H,41,50)(H,42,51)(H,43,48)(H,46,47)(H,52,53)/t24-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELHPECOPKUHAI-CISYKLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N7O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

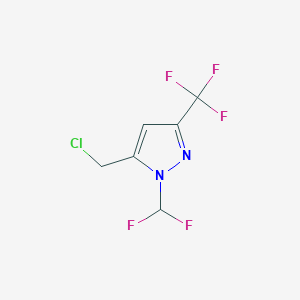

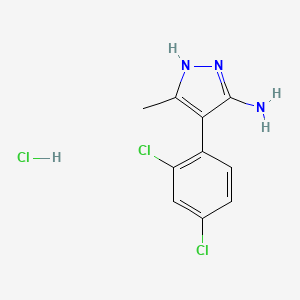

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

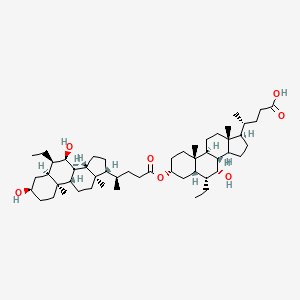

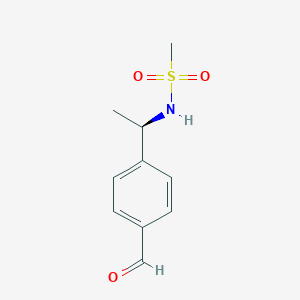

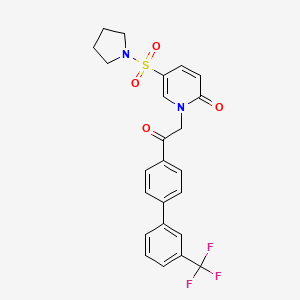

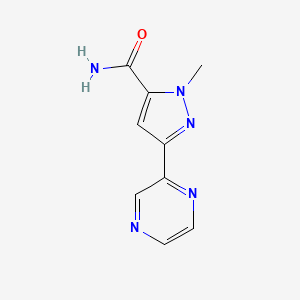

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)

![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)

![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)